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Introduction
Sauvagine, a 40-amino acid peptide originally isolated from the skin of the frog Phyllomedusa

sauvagei, is a potent agonist for the corticotropin-releasing factor (CRF) receptors, CRF1 and

CRF2.[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in the

regulation of the hypothalamic-pituitary-adrenal (HPA) axis and various stress-related

physiological responses.[3][4] Radiolabeled Sauvagine is an invaluable tool for characterizing

the binding properties of these receptors, enabling the determination of receptor affinity (Kd)

and density (Bmax) in various tissues and cell lines.[4][5] This document provides detailed

protocols for the radioiodination of a Sauvagine analog and its subsequent use in receptor

binding assays.

Data Presentation
The binding affinities of Sauvagine and related peptides for CRF receptors are summarized in

the table below. These values are critical for designing and interpreting binding experiments.
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Radioligand
Receptor
Subtype

Preparation
Binding
Affinity (Kd/Ki)

Reference

[125I]-Tyr-

Sauvagine
hCRF1

Stably

transfected cell

lines

200-400 pM [4]

[125I]-Tyr-

Sauvagine
hCRF2α

Stably

transfected cell

lines

100-300 pM [4]

Sauvagine rCRF1

Transfected HEK

293 cell

membranes

~5.7 nM (Ki) [6]

Sauvagine mCRF2β

Transfected HEK

293 cell

membranes

~4.0 nM (Ki) [6]

[Tyr0, Gln1,

Bpa17]SVG
CRFR1

LLCPK1 cell

membranes
~8 nM (Kd) [7]

Experimental Protocols
Protocol 1: Radioiodination of [Tyr0]-Sauvagine using
the Iodogen Method
This protocol describes the labeling of a Sauvagine analog containing a tyrosine residue at the

N-terminus ([Tyr⁰]-Sauvagine) with Iodine-125. The Iodogen method is a mild oxidative

technique that minimizes damage to the peptide.[8]

Materials:

[Tyr⁰]-Sauvagine peptide

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

Sodium Iodide ([¹²⁵I]NaI)
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Phosphate Buffer (0.2 M, pH 7.4)

Chloroform

Nitrogen gas

Size-exclusion chromatography column (e.g., PD-10)

Reaction vials (e.g., 1.5 mL polypropylene tubes)

Procedure:

Iodogen Coating of Reaction Vial:

Dissolve Iodogen in chloroform to a concentration of 1 mg/mL.

Add 50 µL of the Iodogen solution to a reaction vial.

Evaporate the chloroform under a gentle stream of nitrogen gas to coat the bottom of the

vial with Iodogen.

Store the coated vials in a desiccator until use.

Radioiodination Reaction:

Dissolve [Tyr⁰]-Sauvagine in 0.2 M Phosphate Buffer (pH 7.4) to a concentration of 1

mg/mL.

To the Iodogen-coated vial, add 50 µL of the [Tyr⁰]-Sauvagine solution.

Add 1 mCi of [¹²⁵I]NaI to the reaction vial.

Incubate the reaction mixture for 10-15 minutes at room temperature with occasional

gentle agitation.

Purification of Radiolabeled Peptide:

Terminate the reaction by transferring the mixture from the Iodogen-coated vial to a clean

tube.
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Purify the radiolabeled peptide from unreacted [¹²⁵I]NaI using a size-exclusion

chromatography column (e.g., PD-10) pre-equilibrated with an appropriate buffer (e.g.,

PBS with 0.1% BSA).

Elute the column and collect fractions.

Measure the radioactivity of each fraction using a gamma counter to identify the peak

corresponding to the radiolabeled peptide.

Quality Control:

Determine the specific activity (Ci/mmol) of the radiolabeled peptide.

Assess the radiochemical purity by techniques such as instant thin-layer chromatography

(ITLC) or reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]

[12]

Protocol 2: Radioligand Binding Assay using [125I]-
[Tyr0]-Sauvagine
This protocol details a saturation binding experiment to determine the Kd and Bmax of [¹²⁵I]-

[Tyr⁰]-Sauvagine for CRF receptors expressed in cell membranes.[1][13]

Materials:

Cell membranes expressing CRF receptors

[¹²⁵I]-[Tyr⁰]-Sauvagine

Unlabeled Sauvagine

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[13]

Wash Buffer: Ice-cold Binding Buffer

Glass fiber filters (e.g., GF/C)

Polyethylenimine (PEI)
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Scintillation cocktail

96-well plates

Filtration apparatus

Procedure:

Membrane Preparation:

Prepare cell membranes from cells overexpressing the CRF receptor of interest according

to standard laboratory protocols.

Determine the protein concentration of the membrane preparation using a suitable method

(e.g., BCA assay).

Assay Setup:

Pre-soak the glass fiber filters in 0.3% PEI for at least 1 hour to reduce non-specific

binding.

Prepare serial dilutions of [¹²⁵I]-[Tyr⁰]-Sauvagine in Binding Buffer (e.g., 0.01 nM to 10 nM).

For determining non-specific binding, prepare a parallel set of tubes containing the same

concentrations of radioligand plus a high concentration of unlabeled Sauvagine (e.g., 1

µM).

Incubation:

In a 96-well plate, add the following to each well in triplicate:

50 µL of Binding Buffer (for total binding) or 50 µL of 1 µM unlabeled Sauvagine (for

non-specific binding).

50 µL of the appropriate [¹²⁵I]-[Tyr⁰]-Sauvagine dilution.

150 µL of the cell membrane preparation (typically 20-50 µg of protein).
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Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[13]

Filtration:

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber

filters using a cell harvester.

Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.

Counting:

Place the filters in scintillation vials.

Add scintillation cocktail to each vial.

Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding at

each radioligand concentration.

Plot the specific binding (B) as a function of the free radioligand concentration ([L]).

Analyze the data using non-linear regression to a one-site binding model to determine the

equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
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Caption: Experimental workflow for radiolabeling Sauvagine and performing binding studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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